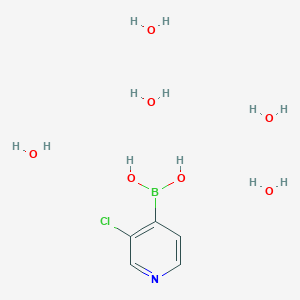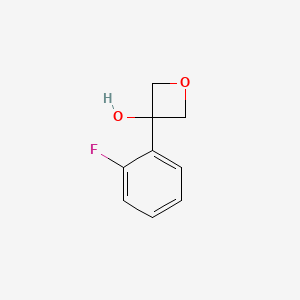![molecular formula C10H20F2N2 B13713003 cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of a cyclohexanamine ring substituted with a difluoroethyl and methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine typically involves the reaction of cyclohexanone with difluoroethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexanamine derivatives with different substituents, such as:
- cis-4-[[(2,2-Difluoroethyl)(ethyl)amino]methyl]cyclohexanamine
- cis-4-[[(2,2-Difluoroethyl)(propyl)amino]methyl]cyclohexanamine
- cis-4-[[(2,2-Difluoroethyl)(butyl)amino]methyl]cyclohexanamine
Uniqueness
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine is unique due to its specific combination of difluoroethyl and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H20F2N2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-[[2,2-difluoroethyl(methyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-14(7-10(11)12)6-8-2-4-9(13)5-3-8/h8-10H,2-7,13H2,1H3 |
InChI Key |
VQRWGAWAHVNDJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC(CC1)N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)






![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)

![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)
